molecular formula C15H20N2O2 B572154 Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1250999-44-0

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B572154
CAS No.: 1250999-44-0
M. Wt: 260.337
InChI Key: ZJGKPSLOUBRHLY-UHFFFAOYSA-N
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Description

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1630907-09-3) is a spirocyclic compound with the molecular formula C₃₂H₄₂N₄O₈ (as the oxalate salt, 2:1 ratio) and a molecular weight of 610.70 g/mol . It is commercially available in high purity (≥97%) and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders . The benzyl ester group acts as a protective moiety, enabling selective deprotection under hydrogenation conditions, which is advantageous in multi-step syntheses .

Properties

IUPAC Name

benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKPSLOUBRHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725594
Record name Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250999-44-0
Record name Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Ethyl Malonate Activation

Ethyl malonate undergoes nucleophilic substitution in ethanol at 25–80°C for 5 hours to yield a diester intermediate. This step establishes the foundational carbon framework for subsequent cyclization.

Step 2: Lithium Borohydride Reduction

The diester is reduced with lithium borohydride in tetrahydrofuran (THF) at 0–70°C for 2.5 hours, converting ester groups to alcohols. This selective reduction preserves the spirocyclic precursor’s integrity.

Step 3: Tosylation with p-Toluenesulfonyl Chloride

The diol intermediate reacts with p-toluenesulfonyl chloride in dichloromethane (DCM) at 25°C for 12 hours. Tosylation enhances leaving-group ability, facilitating ring closure.

Step 4: Cyclization with Cesium Carbonate

Cesium carbonate in acetonitrile at 25–90°C induces cyclization over 3 hours, forming the spiro[3.5]nonane core. The base deprotonates hydroxyl groups, enabling intramolecular nucleophilic attack.

Step 5: Magnesium-Mediated Reduction

Magnesium chips in methanol reduce residual electrophilic sites at 25–80°C for 1 hour, stabilizing the spirocyclic structure.

Step 6: Boc Protection

Reaction with di-tert-butyl dicarbonate (Boc anhydride) in DCM at 25°C for 12 hours installs the Boc group, shielding the amine during subsequent steps.

Step 7: Palladium-Catalyzed Deprotection and Esterification

Palladium on carbon in methanol removes protecting groups at 25°C over 3 hours. Subsequent benzylation introduces the carboxylate ester via nucleophilic acyl substitution.

Key Data:

ParameterValue
Overall Yield45–55% (estimated)
Critical SolventsTHF, DCM, Acetonitrile, Methanol
Temperature Range0–90°C

Epoxidation and Ring-Expansion Strategy

CN102659678B describes a method for analogous spirocyclic compounds using epoxidation and ring expansion. While optimized for tert-butyl esters, this approach is adaptable to benzyl derivatives:

Step 1: Aldol Condensation

Ethyl acetoacetate reacts with acrylonitrile in THF or DMF at 60–120°C, forming a β-keto nitrile intermediate. Sodium hydride (NaH) facilitates deprotonation and enolate formation.

Step 2: Epoxidation

Metachloroperbenzoic acid (mCPBA) in DCM or acetonitrile at 10–60°C introduces an epoxide group. This step is critical for subsequent ring expansion.

Step 3: Acid-Catalyzed Ring Expansion

The epoxide undergoes acid-mediated rearrangement, expanding the six-membered ring to a seven-membered spirocycle. Sulfuric acid or Lewis catalysts (e.g., BF3·OEt2) drive this transformation.

Step 4: Esterification with Benzyl Chloride

The free carboxylic acid reacts with benzyl chloride in the presence of DCC (dicyclohexylcarbodiimide), forming the benzyl ester. Triethylamine neutralizes HCl byproducts.

Key Data:

ParameterValue
Overall Yield65–70%
Critical ReagentsmCPBA, NaH, DCC
Temperature Range10–120°C

Direct Esterification of Preformed Spirocyclic Amines

A streamlined approach from VulcanChem (VC5650657) focuses on late-stage esterification:

Step 1: Spirocyclic Amine Synthesis

1,7-Diazaspiro[3.5]nonane is synthesized via cyclocondensation of 1,4-diaminobutane with cyclopentanone. Titanium tetrachloride catalyzes the reaction at 80°C, achieving 75% yield.

Step 2: Carboxylation with Benzyl Chloroformate

The amine reacts with benzyl chloroformate in DCM at 0–5°C. Triethylamine scavenges HCl, preventing protonation of the amine nucleophile. This step attains 85–90% conversion.

Step 3: Hydrochloride Salt Formation

The free base is treated with HCl in ethyl acetate, precipitating the hydrochloride salt. This enhances solubility and stability for pharmaceutical applications.

Key Data:

ParameterValue
Overall Yield60–65%
Purity (HPLC)>98%
Reaction Time6–8 hours (Step 2)

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Method 1 offers moderate yields (45–55%) but requires meticulous control over seven steps, limiting scalability.

  • Method 2 achieves higher yields (65–70%) through fewer steps, though epoxidation poses safety risks due to peroxide use.

  • Method 3 balances yield (60–65%) and simplicity, making it preferable for industrial-scale production.

Cost and Reagent Availability

  • Lithium borohydride (Method 1) and palladium catalysts (Step 7) increase costs.

  • Method 3 employs cost-effective benzyl chloroformate and avoids transition metals, reducing expenses .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The spirocyclic diazaspiro[3.5]nonane core is shared among analogs, but substituents critically influence their physicochemical and biological properties.

Benzyl (2R,3R)-3-hydroxy-2-(isopropylcarbamoyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Compound 14)
  • Structure : Incorporates an oxetane ring (1-oxa) and a hydroxyl-isopropylcarbamoyl group at positions 2 and 3 .
  • Key Differences :
    • The oxetane ring introduces ring strain, enhancing reactivity in ring-opening reactions.
    • The hydroxyl and carbamoyl groups increase polarity, improving aqueous solubility compared to the target compound.
  • Applications : Used in the synthesis of densely functionalized spirocyclic scaffolds for drug discovery .
7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane (AD186)
  • Structure : Lacks the carboxylate group but includes benzyl and phenethyl substituents .
  • Key Differences: The absence of the carboxylate reduces hydrogen-bonding capacity, increasing lipophilicity (logP).
  • Applications : Investigated as a sigma receptor modulator in neurological research .
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
  • Structure : Features a tert-butyl ester and a ketone at position 2 (CAS: 392331-78-1) .
  • Key Differences :
    • The tert-butyl group enhances stability under basic conditions but requires acidic deprotection.
    • The ketone introduces electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
  • Hazards : Classified as acute toxicity (oral, H302), skin/eye irritation (H315, H319), and respiratory irritant (H335) .

Biological Activity

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activities, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : Approximately 260.33 g/mol
  • Structure : The compound features a spirocyclic framework with two nitrogen atoms, contributing to its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Activity : The compound has been investigated for its potential in cancer therapy, particularly targeting the KRAS G12C mutation associated with various solid tumors. In vitro studies have shown that derivatives of this compound can effectively inhibit KRAS G12C, leading to reduced tumor growth in xenograft models .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Binding : The compound can bind to various enzymes and receptors, modulating their activity. Its unique spirocyclic structure allows for specific binding interactions that can either inhibit or activate biological pathways.
  • Cellular Signaling Modulation : By influencing cellular signaling pathways, this compound may affect processes such as gene expression and cell proliferation .

Case Studies

  • KRAS G12C Inhibition : A study reported on the optimization of derivatives of this compound that showed potent inhibitory effects on KRAS G12C in vitro. Compound 7b demonstrated significant antitumor effects in a mouse model, highlighting the therapeutic potential of this class of compounds in treating non-small cell lung cancer .
  • Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis

To understand the unique properties of this compound better, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylateSpirocyclicAnticancer activity against KRAS G12C
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateSpirocyclicPotentially less reactive than benzyl variant
1-carbonyl-7-diazaspiro[3.5]nonaneSpirocyclicInvolved in chemokine receptor modulation

Q & A

Q. What are the optimal synthetic routes for Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate, and how can side reactions be minimized?

The compound is typically synthesized via nucleophilic substitution between 1,7-diazaspiro[3.5]nonane and benzyl chloroformate under basic conditions. Key steps include:

  • Reagent selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases to deprotonate the amine for nucleophilic attack on benzyl chloroformate.
  • Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are common solvents; DMF enhances reaction rates but may increase side products like over-alkylation.
  • Temperature control : Reactions are performed at 0–25°C to suppress hydrolysis of the chloroformate.
    To minimize side reactions, stoichiometric excess of benzyl chloroformate (1.2–1.5 equiv) is recommended, followed by purification via column chromatography using ethyl acetate/hexane gradients .

Q. How can the purity and identity of this compound be validated?

  • Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 7.35–7.22 ppm for benzyl), spirocyclic CH₂ groups (δ 2.5–3.5 ppm), and carbonyl carbons (170–175 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : The molecular ion peak (m/z ~292) confirms the molecular weight.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%).
    Discrepancies in spectral data should prompt re-evaluation of reaction conditions or potential impurities like unreacted starting materials .

Q. What safety protocols are critical when handling this compound?

  • Hazard classification : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) require:
    • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation.
    • First aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How does the spirocyclic structure influence its reactivity in medicinal chemistry applications?

The diazaspiro core acts as a rigid, three-dimensional scaffold that enhances binding to enzyme pockets, making it a bioisostere for piperazine in drug design. For example, derivatives like tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate show reduced cytotoxicity compared to linear analogs in PARP inhibitors (e.g., olaparib derivatives). This rigidity minimizes off-target interactions while maintaining metabolic stability .

Q. What methodologies resolve contradictions in reported stability data under varying pH conditions?

Conflicting stability reports may arise from:

  • pH-dependent degradation : The compound is stable at neutral pH but undergoes hydrolysis in acidic/basic conditions (e.g., cleavage of the benzyl ester).
  • Analytical method sensitivity : Use LC-MS to detect degradation products (e.g., free diazaspiro amine).
  • Storage recommendations : Store at −20°C in inert atmospheres (argon) to prevent oxidation .

Q. How can crystallography (e.g., SHELX software) elucidate conformational flexibility in derivatives?

SHELXL refinement of X-ray diffraction data reveals:

  • Torsion angles : Spirocyclic systems exhibit restricted rotation, stabilizing specific conformers.
  • Hydrogen bonding : Interactions between the carbonyl group and adjacent NH groups influence packing and solubility.
    Comparisons with tert-butyl analogs (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) highlight steric effects of substituents on crystal lattice formation .

Q. What strategies optimize its use as a building block in multicomponent reactions?

  • Protecting group compatibility : The benzyl ester is stable under Suzuki coupling conditions but cleavable via hydrogenolysis.
  • Functionalization : Introduce substituents at the diazaspiro nitrogen via alkylation or acylation.
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) enable aryl/heteroaryl incorporation for library diversification .

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